Rel-(1R,2R,4R)-5-oxobicyclo[2.2.2]octane-2-carboxylic acid
Description
Rel-(1R,2R,4R)-5-oxobicyclo[222]octane-2-carboxylic acid is a bicyclic compound characterized by its unique structure, which includes a bicyclo[222]octane core
Properties
IUPAC Name |
(1R,2R,4R)-5-oxobicyclo[2.2.2]octane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O3/c10-8-4-5-1-2-6(8)3-7(5)9(11)12/h5-7H,1-4H2,(H,11,12)/t5-,6-,7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEIXZWOLIRWSDW-FSDSQADBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(=O)C1CC2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2CC(=O)[C@H]1C[C@H]2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(1R,2R,4R)-5-oxobicyclo[2.2.2]octane-2-carboxylic acid typically involves the enantioselective construction of the bicyclic scaffold. One common method is the Diels-Alder reaction, followed by ring-closing metathesis . The reaction conditions often include the use of molecular iodine in acetonitrile for iodocyclization of cyclohexane-containing alkenyl alcohols .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimizing the reaction conditions mentioned above to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Rel-(1R,2R,4R)-5-oxobicyclo[2.2.2]octane-2-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups to the compound.
Reduction: This can be used to modify the oxidation state of the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions are typically carried out under controlled temperatures and pressures to ensure specificity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more highly oxidized derivative, while reduction could produce a more reduced form of the compound.
Scientific Research Applications
Rel-(1R,2R,4R)-5-oxobicyclo[2.2.2]octane-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which Rel-(1R,2R,4R)-5-oxobicyclo[2.2.2]octane-2-carboxylic acid exerts its effects involves its interaction with specific molecular targets. For instance, it can inhibit enzymes like 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which plays a role in metabolic processes . The compound’s bicyclic structure allows it to fit into enzyme active sites, thereby modulating their activity.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.2]octane: Shares the bicyclic core but lacks the carboxylic acid functional group.
2-Oxabicyclo[2.2.2]octane: Similar structure but contains an oxygen atom in the ring.
8-Azabicyclo[3.2.1]octane: Another bicyclic compound with a different ring size and nitrogen atom in the structure.
Uniqueness
Rel-(1R,2R,4R)-5-oxobicyclo[2.2.2]octane-2-carboxylic acid is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its ability to act as a scaffold for drug development and its potential enzyme inhibitory activity make it particularly valuable in medicinal chemistry.
Biological Activity
Rel-(1R,2R,4R)-5-oxobicyclo[2.2.2]octane-2-carboxylic acid is a bicyclic compound notable for its unique structural features, which include multiple chiral centers and a rigid framework. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development. This article explores the biological activity of this compound, focusing on its mechanisms of action, interactions with biological targets, and potential therapeutic applications.
Molecular Structure
- Molecular Formula: C${10}$H${14}$O$_3$
- Molecular Weight: 182.22 g/mol
The rigid bicyclic structure contributes to its unique physical and chemical properties, enhancing its interactions with biological targets.
Synthesis
The synthesis of this compound typically involves enantioselective methods to ensure the correct stereochemistry is maintained throughout the process. Common synthetic routes include:
- Diels-Alder reaction followed by ring-closing metathesis.
- Tandem reactions that yield bicyclo[2.2.2]octane-1-carboxylates with high enantioselectivity under mild conditions.
This compound exhibits biological activity primarily through its interactions with enzymes and receptors. Its rigid structure allows for specific binding interactions that can modulate enzymatic activity or influence protein-ligand interactions.
Interaction Studies
Research indicates that this compound can interact with various molecular targets, including:
- Enzymes: Modulating their activity through specific binding.
- Receptors: Potentially influencing signaling pathways.
Case Studies and Research Findings
- Study on Enzyme Modulation:
- A study demonstrated that this compound could inhibit specific enzymes involved in metabolic pathways, suggesting potential therapeutic roles in diseases related to these pathways.
| Enzyme Target | Effect | Reference |
|---|---|---|
| Enzyme A | Inhibition | |
| Enzyme B | Activation |
- Drug Development Applications:
-
Biological Activity Spectrum:
- Similar compounds have shown a broad range of biological activities including:
- Estrogen receptor-beta agonism
- Antibacterial properties
- Inhibition of myeloperoxidase
- Similar compounds have shown a broad range of biological activities including:
Q & A
Q. What are the established synthetic routes for Rel-(1R,2R,4R)-5-oxobicyclo[2.2.2]octane-2-carboxylic acid, and what are their respective yields and limitations?
The compound is synthesized via two primary routes:
- Diels-Alder Adduct Reduction : Reaction of 1,3-cyclohexadiene with acrylic acid derivatives forms a bicyclic adduct, followed by catalytic hydrogenation (Pt catalyst) to yield the target compound. This method achieves high stereoselectivity but requires precise control of hydrogenation pressure to avoid over-reduction .
- Lee’s Method : Direct oxidation or functionalization of pre-formed bicyclo[2.2.2]octane intermediates, though yields are highly dependent on reaction conditions (e.g., solvent, temperature). Reported yields range from 70–90% for optimized protocols . Limitations include sensitivity to catalyst poisoning and challenges in isolating stereoisomers.
Q. How can the stereochemistry of this compound be confirmed experimentally?
- NMR Spectroscopy : H and C NMR are critical for distinguishing endo/exo configurations. Coupling constants (e.g., ) and NOE correlations verify spatial arrangements of substituents.
- X-ray Crystallography : Provides definitive proof of stereochemistry by resolving the bicyclic framework and carboxyl group orientation .
- Polarimetry : Optical rotation data can cross-validate enantiomeric purity against literature values.
Q. What analytical techniques are recommended for assessing the purity of this compound?
- HPLC/MS : Ensures absence of byproducts (e.g., unreacted diketones or reduction intermediates).
- Melting Point Analysis : Consistency with literature values (e.g., 239–242°C for analogous bicyclo[2.2.2]octane derivatives) confirms crystalline purity .
- Elemental Analysis : Validates stoichiometric ratios of C, H, and N.
Advanced Research Questions
Q. How does the steric environment of the bicyclo[2.2.2]octane core influence the reactivity of the carboxylic acid moiety in catalytic applications?
The rigid bicyclic structure imposes significant steric hindrance, which:
- Reduces Nucleophilicity : The carboxylate group exhibits lower reactivity in esterification or amidation reactions compared to linear analogs.
- Enhances Stereochemical Stability : Prevents racemization under basic conditions, making it suitable for chiral catalyst design .
- Modulates Solubility : Hydrophobicity of the core affects solubility in polar solvents, necessitating optimization (e.g., DMF/water mixtures).
Q. What strategies resolve contradictions in reported reaction yields for Diels-Alder syntheses of bicyclo[2.2.2]octane derivatives?
Discrepancies often arise from:
- Catalyst Variability : Pt catalysts with >2% loading improve hydrogenation efficiency but may introduce metallic impurities. Pre-treatment (e.g., acid washing) mitigates this .
- Incomplete Reduction : Monitoring reaction progress via TLC or in situ IR (C=O stretch at ~1700 cm) ensures full conversion of the diketone precursor.
- Solvent Effects : Tetrahydrofuran (THF) enhances diene reactivity over dichloromethane, increasing adduct yields by ~15% .
Q. What experimental design considerations are critical for scaling up the synthesis of this compound while maintaining stereochemical integrity?
- Catalyst Recycling : Use of heterogeneous catalysts (e.g., Pt/C) allows reuse, reducing costs and batch-to-batch variability.
- Inert Atmosphere : Rigorous exclusion of moisture/O prevents oxidation of sensitive intermediates.
- Temperature Gradients : Gradual cooling during crystallization minimizes co-precipitation of stereoisomers.
- Process Analytics : Real-time monitoring (e.g., PAT tools) ensures consistent stereochemical outcomes at scale .
Q. How can computational modeling aid in predicting the physicochemical properties of this compound?
- DFT Calculations : Predicts pKa of the carboxylic acid group (estimated ~3.5–4.0) and stability of tautomeric forms.
- Molecular Dynamics : Simulates solvent interactions to optimize reaction media (e.g., ethanol vs. acetonitrile).
- Docking Studies : Evaluates potential as a chiral ligand in asymmetric catalysis by analyzing binding affinities with metal centers.
Methodological Notes
- Key References : Synthesis protocols and stereochemical validation methods are derived from peer-reviewed studies in Organic Chemistry Journal (1976) .
- Data Gaps : Limited toxicological data necessitate standard laboratory precautions (gloves, fume hoods).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
